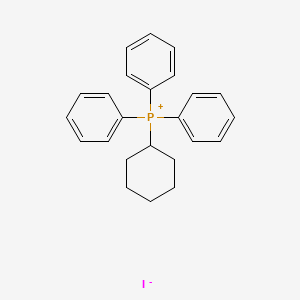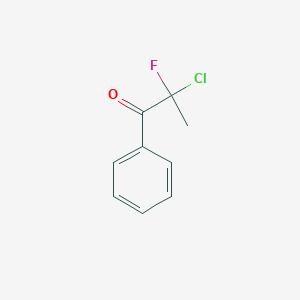
2-Chloro-2-fluoro-1-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-fluoro-1-phenyl-1-propanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of propanone, where the hydrogen atoms on the second carbon are replaced by chlorine and fluorine atoms, and the first carbon is bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-fluoro-1-phenyl-1-propanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1-phenyl-1-propanone with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to maximize yield and purity. The product is then purified through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-fluoro-1-phenyl-1-propanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products
Substitution: Products depend on the substituent introduced, such as 2-iodo-2-fluoro-1-phenyl-1-propanone.
Reduction: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanol.
Oxidation: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanoic acid.
Scientific Research Applications
2-Chloro-2-fluoro-1-phenyl-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-fluoro-1-phenyl-1-propanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with amino acids in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenyl-1-propanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoro-1-phenyl-1-propanone: Lacks the chlorine atom, affecting its reactivity and chemical properties.
2-Bromo-2-fluoro-1-phenyl-1-propanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-Chloro-2-fluoro-1-phenyl-1-propanone is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these halogens can enhance its electrophilic properties and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
63017-20-9 |
|---|---|
Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8ClFO/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
WVNMEBMFFFPIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
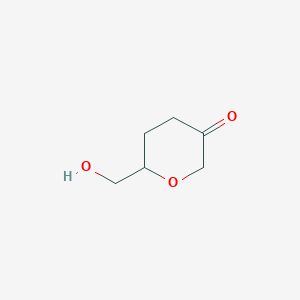
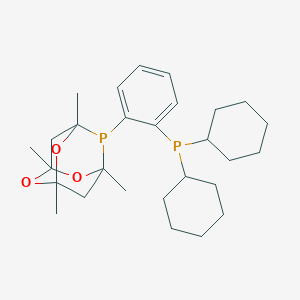
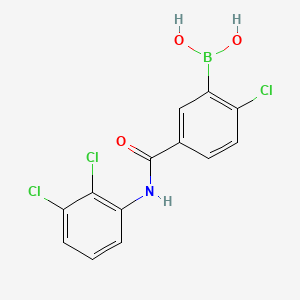

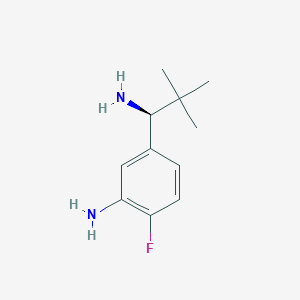
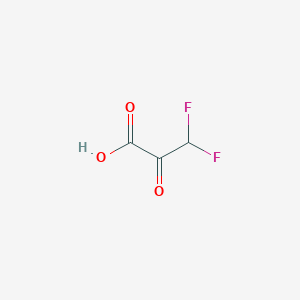
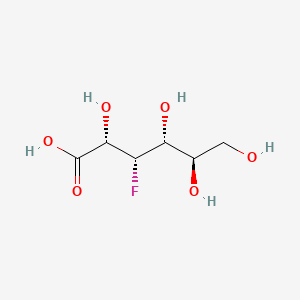
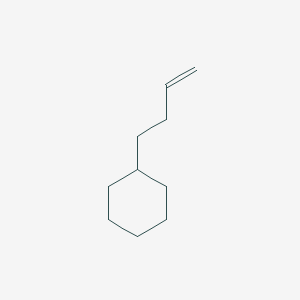
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
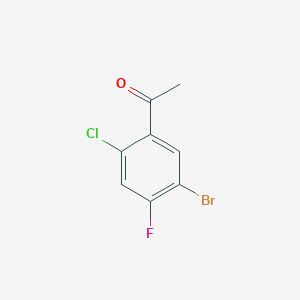
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
